2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide
Overview
Description
2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.14634713 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Sensing and Catalysis
A study by Beitollahi et al. (2008) on a novel modified carbon nanotube paste electrode, using a similar hydrazinecarbothioamide derivative, emphasizes its application in electrochemical sensing. This electrode showed strong catalytic function for the oxidation of epinephrine and norepinephrine, resolving their voltammetric responses into well-defined peaks, which could be pivotal for sensitive and selective detection in biochemical assays (Beitollahi, Karimi-Maleh, & Khabazzadeh, 2008).
Synthesis and Characterization of Novel Compounds
Research by Saeed et al. (2014) on the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and related compounds showcases the potential of quinoline derivatives in creating new molecules with possible chemical and pharmaceutical applications. These compounds were characterized using spectroscopic techniques, underlining the importance of quinoline derivatives in medicinal chemistry and material science (Saeed, Abbas, Ibrar, & Bolte, 2014).
Antimicrobial Activity
A study by Özyanik et al. (2012) on quinoline derivatives containing an azole nucleus highlighted their antimicrobial activity. These synthesized compounds were tested against a variety of microorganisms, demonstrating good to moderate activity, which suggests their potential as leads for developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Corrosion Inhibition
Ebenso et al. (2010) investigated thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions, revealing that these compounds effectively inhibit corrosion. This suggests that similar compounds, including 2-{[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide, could have applications in materials science, particularly in protecting metals from corrosion (Ebenso, Isabirye, & Eddy, 2010).
Properties
IUPAC Name |
1-methyl-3-[[2-(2-propan-2-yloxyphenyl)quinoline-4-carbonyl]amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-13(2)27-19-11-7-5-9-15(19)18-12-16(20(26)24-25-21(28)22-3)14-8-4-6-10-17(14)23-18/h4-13H,1-3H3,(H,24,26)(H2,22,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYGKUEBHVVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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